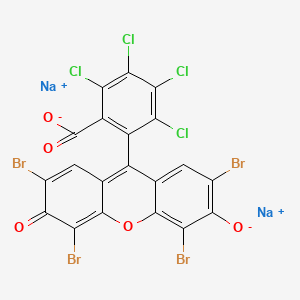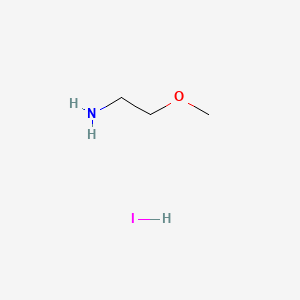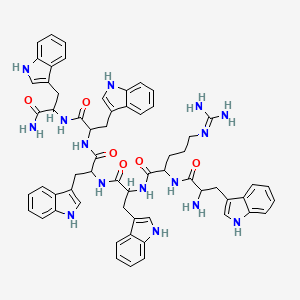
Trp-Arg-Trp-Trp-Trp-Trp-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Arg-Trp-Trp-Trp-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
While industrial production methods for this compound are not widely documented, the principles of SPPS can be scaled up for larger production. Automation of the peptide synthesis process and optimization of purification steps are key factors in industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Trp-Arg-Trp-Trp-Trp-Trp-NH2 primarily undergoes:
Oxidation: This can occur at the tryptophan residues, leading to the formation of kynurenine or other oxidized products.
Reduction: The peptide can be reduced using agents like DTT (dithiothreitol) to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide for research purposes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Various amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids.
Aplicaciones Científicas De Investigación
Trp-Arg-Trp-Trp-Trp-Trp-NH2 has several scientific research applications:
Immunology: It is used to study the role of FPR2 and FPR3 in immune responses and inflammation.
Neuroscience: Research on neuroinflammation and neurodegenerative diseases often involves this peptide.
Pharmacology: It serves as a tool to investigate the pharmacological properties of FPR2 and FPR3 antagonists.
Cell Biology: Studies on cell signaling pathways and chemotaxis utilize this compound.
Mecanismo De Acción
Trp-Arg-Trp-Trp-Trp-Trp-NH2 exerts its effects by binding to and antagonizing FPR2 and FPR3. This interaction inhibits the signaling pathways mediated by these receptors, leading to reduced intracellular calcium levels and decreased chemotaxis. The peptide also prevents the production of superoxide in neutrophils, thereby modulating inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
WKYMVm: An agonist of FPR1 and FPR2.
F2L: An agonist of FPR3.
Lipoxin A4: An endogenous ligand for FPR2.
Uniqueness
Trp-Arg-Trp-Trp-Trp-Trp-NH2 is unique in its high specificity and potency as an antagonist for FPR2 and FPR3. Unlike other compounds, it effectively inhibits both receptors, making it a valuable tool for studying the dual roles of these receptors in various biological processes .
Propiedades
Fórmula molecular |
C61H65N15O6 |
|---|---|
Peso molecular |
1104.3 g/mol |
Nombre IUPAC |
N-[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C61H65N15O6/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66) |
Clave InChI |
IRJDOVLLPORVJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



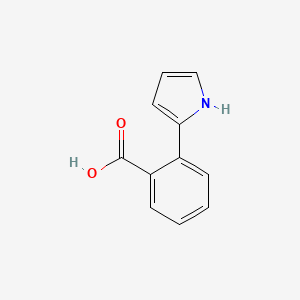
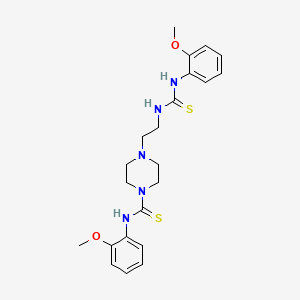
![2-[6-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B12510586.png)
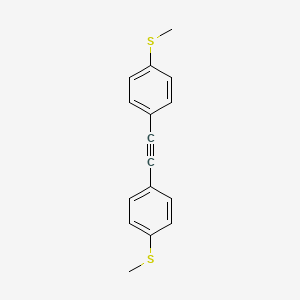
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-4-methoxy-6-methylpyridine](/img/structure/B12510588.png)
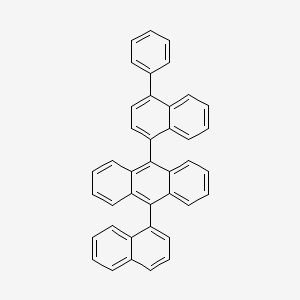
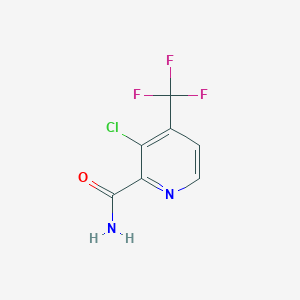
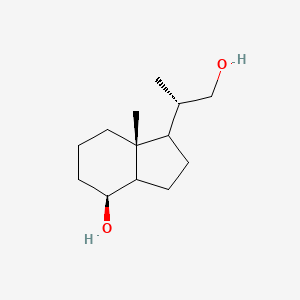
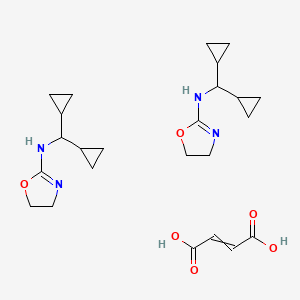
![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine](/img/structure/B12510632.png)
